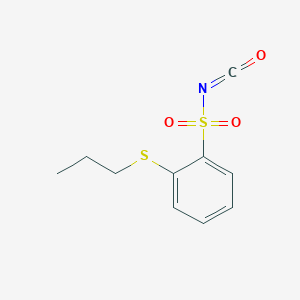
2-(Propylsulfanyl)benzene-1-sulfonyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propylsulfanyl)benzene-1-sulfonyl isocyanate is an organic compound that features a benzene ring substituted with a propylsulfanyl group, a sulfonyl group, and an isocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)benzene-1-sulfonyl isocyanate typically involves the introduction of the propylsulfanyl group to a benzene ring followed by sulfonylation and isocyanation. One common method involves the reaction of 2-(Propylsulfanyl)benzene with chlorosulfonic acid to introduce the sulfonyl group, followed by the reaction with phosgene to introduce the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Propylsulfanyl)benzene-1-sulfonyl isocyanate can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the isocyanate group can act as an electrophile.
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: Sulfoxides, sulfones, and reduced sulfides.
Scientific Research Applications
2-(Propylsulfanyl)benzene-1-sulfonyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential interactions with biological molecules and its use in drug design.
Industrial Chemistry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(Propylsulfanyl)benzene-1-sulfonyl isocyanate involves its reactivity as an electrophile and nucleophile. The isocyanate group can react with nucleophiles to form ureas, carbamates, and other derivatives. The sulfonyl group can participate in various substitution reactions, while the propylsulfanyl group can undergo oxidation and reduction reactions. These interactions are mediated by the electronic properties of the benzene ring and the substituents.
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonyl isocyanate: Lacks the propylsulfanyl group, making it less versatile in certain reactions.
2-(Methylsulfanyl)benzene-1-sulfonyl isocyanate: Similar structure but with a methyl group instead of a propyl group, affecting its reactivity and physical properties.
2-(Ethylsulfanyl)benzene-1-sulfonyl isocyanate: Similar structure but with an ethyl group, offering different steric and electronic effects.
Uniqueness
2-(Propylsulfanyl)benzene-1-sulfonyl isocyanate is unique due to the presence of the propylsulfanyl group, which provides additional reactivity and versatility in synthetic applications. The combination of the sulfonyl and isocyanate groups further enhances its utility in various chemical reactions and applications.
Properties
CAS No. |
89784-01-0 |
|---|---|
Molecular Formula |
C10H11NO3S2 |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
N-(oxomethylidene)-2-propylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C10H11NO3S2/c1-2-7-15-9-5-3-4-6-10(9)16(13,14)11-8-12/h3-6H,2,7H2,1H3 |
InChI Key |
XUNZQLJSTMEJDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1S(=O)(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















